Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate
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Overview
Description
Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate is a compound that belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. For instance, the reaction of diethyl phosphite with 5-amino-4-cyano-2-methylthiophene can be catalyzed by a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Scientific Research Applications
Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl cyanomethylphosphonate
- Diethyl (cyanomethyl)phosphonate
Uniqueness
Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate is unique due to its specific structure, which combines a phosphonate group with a thiophene ring and additional functional groups. This combination of features gives it distinct chemical and biological properties compared to other phosphonates .
Properties
Molecular Formula |
C10H15N2O3PS |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-amino-4-diethoxyphosphoryl-5-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H15N2O3PS/c1-4-14-16(13,15-5-2)9-7(3)17-10(12)8(9)6-11/h4-5,12H2,1-3H3 |
InChI Key |
RGBPZDVSVAIJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(SC(=C1C#N)N)C)OCC |
Origin of Product |
United States |
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